BAY 60-6583: A Technical Guide to its Mechanism of Action
BAY 60-6583: A Technical Guide to its Mechanism of Action
Introduction:
BAY 60-6583, chemically known as 2-({6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, has been widely regarded as the most potent and selective agonist for the adenosine A2B receptor (A2B AR).[1][2] This has led to its extensive use as a pharmacological tool in both in vitro and in vivo research to probe A2B AR-mediated pathways in diverse pathological and physiological contexts, including inflammation, cardiovascular diseases, cancer, and ischemia.[1][3][4] However, accumulating evidence reveals a more complex pharmacological profile than that of a simple agonist. This guide provides an in-depth technical overview of the mechanism of action of BAY 60-6583, incorporating quantitative data, experimental methodologies, and detailed signaling pathways for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The primary molecular target of BAY 60-6583 is the adenosine A2B receptor, a G-protein coupled receptor (GPCR). Unlike endogenous full agonists such as adenosine or synthetic analogs like NECA, BAY 60-6583 exhibits a nuanced mode of action characterized by partial and biased agonism.
1. Partial Agonism at the A2B Receptor: Studies have demonstrated that BAY 60-6583 is a partial agonist at the A2B AR.[1][2] In functional assays like cAMP accumulation, it produces a submaximal response compared to full agonists like adenosine or NECA.[1][2] This partial agonism is highly dependent on the A2B receptor expression levels of the cell system being studied; its efficacy is more pronounced in cells overexpressing the receptor.[1][2][5]
A critical consequence of this partial agonism is that in the presence of high concentrations of the endogenous agonist adenosine, BAY 60-6583 can act as a functional antagonist, competitively blocking the receptor and inhibiting the effects of adenosine.[1][2] This dual activity necessitates careful interpretation of experimental results obtained using this compound.[1][2]
2. Biased Agonism and Downstream Signaling: The A2B receptor can couple to multiple G-protein subtypes, primarily Gs (which activates adenylyl cyclase to produce cAMP) and Gi (which can inhibit adenylyl cyclase and activate other pathways like MAPK/ERK). BAY 60-6583 has been shown to exhibit biased agonism, preferentially activating certain downstream pathways over others. Specifically, it has been described as an ERK1/2-biased agonist.[6] This means it can potently stimulate the phosphorylation and activation of ERK1/2, a key signaling cascade involved in cell proliferation and survival, sometimes with greater efficacy than its effect on cAMP accumulation. The specific G-protein coupling (Gs vs. Gi) can be cell-type dependent.[5]
3. A2B Receptor-Independent Mechanisms: Recent compelling research has indicated that some of the biological effects of BAY 60-6583 may be independent of the A2B receptor. A 2021 study found that BAY 60-6583 enhanced the anti-tumor function of CAR T-cells even after the A2B receptor was knocked out.[7][8] Using mass spectrometry and computational modeling, this study identified potential alternative binding targets, including Pyruvate Kinase M (PKM) and Talin-1.[7] These findings suggest that BAY 60-6583 may have off-target effects that contribute to its overall pharmacological profile, a critical consideration for its use as a selective A2B AR probe.
Quantitative Pharmacological Data
The selectivity and potency of BAY 60-6583 have been quantified across various species and experimental systems.
Table 1: Binding Affinity (Ki) of BAY 60-6583 at Adenosine Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
|---|---|---|---|---|
| A2B AR | Human | [3H]PSB-603 | 114 | |
| Mouse | [3H]PSB-603 | 136 | ||
| Rat | [3H]PSB-603 | 100 | ||
| Mouse | - | 750 | [3][9] | |
| Rabbit | - | 340 | [3][9] | |
| Dog | - | 330 | [3][9] | |
| A1 AR | Human | [3H]CCPA | 387 | |
| Mouse | [3H]CCPA | 351 | ||
| Rat | [3H]CCPA | 514 | ||
| A2A AR | Human/Rat/Mouse | - | No affinity | |
| A3 AR | Human | [3H]NECA | 223 | |
| Mouse | [3H]NECA | 3920 |
| | Rat | [3H]NECA | 2750 | |
Table 2: Functional Potency (EC50) of BAY 60-6583
| Assay | Cell System | Species | EC50 (nM) | Reference(s) |
|---|---|---|---|---|
| cAMP Accumulation | Recombinant hA2B in CHO | Human | 3 - 10 | [3][9] |
| cAMP Accumulation | Recombinant hA2B in CHO | Human | ~100 | |
| cAMP Accumulation | Recombinant mA2B | Murine | 2.83 | [6] |
| cAMP Accumulation | Endogenous A2B in HEK293 | Human | 242 | [5] |
| Receptor Activation | Recombinant hA1 in CHO | Human | >10,000 | [3] |
| Receptor Activation | Recombinant hA2A in CHO | Human | >10,000 |[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and interpreting data generated with BAY 60-6583.
1. cAMP Accumulation Assay This assay is fundamental for assessing the Gs-coupled activity of the A2B receptor.
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human A2B receptor (CHO-hA2B) or Human Embryonic Kidney (HEK) 293 cells with native receptor expression are commonly used.[1][2] Cells are cultured in appropriate media (e.g., DMEM/F-12) with supplements like 10% FCS and antibiotics.[1]
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Assay Protocol:
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Cells are seeded in multi-well plates and grown to ~80-90% confluency.
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The growth medium is removed, and cells are washed with serum-free medium.
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Cells are pre-incubated for 30 minutes in assay buffer containing adenosine deaminase (ADA, ~1-2 U/mL) to degrade any endogenous adenosine. A phosphodiesterase inhibitor (e.g., rolipram) is also included to prevent cAMP degradation.
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Varying concentrations of BAY 60-6583, a full agonist (e.g., NECA), or vehicle control are added, and cells are stimulated for 15-30 minutes at 37°C.
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The reaction is stopped by cell lysis.
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The intracellular cAMP concentration is determined using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogenous time-resolved fluorescence (HTRF) assay.
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Data are normalized to the response of the full agonist and plotted to calculate EC50 and Emax values.
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2. In Vivo Neuroprotection Model (Transient Focal Brain Ischemia) This protocol assesses the therapeutic potential of BAY 60-6583 in an animal model of stroke.[4][10]
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Animal Model: Adult male Sprague-Dawley or Wistar rats are used. Transient middle cerebral artery occlusion (tMCAo) is induced, typically for 60-90 minutes, followed by reperfusion to model ischemic stroke.
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Drug Administration: BAY 60-6583 is dissolved in a vehicle such as saline with 0.5% DMSO.[4] A typical protective dose is 0.1 mg/kg, administered intraperitoneally (i.p.) twice daily, with the first dose given 4 hours after the ischemic insult.[4][10]
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Outcome Measures:
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Neurological Deficit Scoring: A modified Neurological Severity Score (mNSS) is evaluated at multiple time points (e.g., 1, 5, and 7 days post-tMCAo) to assess motor, sensory, and reflex functions.[4][10]
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Infarct Volume Measurement: At the study endpoint (e.g., 7 days), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified by image analysis to determine the total infarct volume.[4]
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Immunohistochemistry: Brain sections can be stained for neuronal markers (e.g., NeuN) and inflammatory markers to assess neuronal loss and inflammation.[4][10]
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Statistical Analysis: Data are analyzed using appropriate statistical tests, such as a two-way ANOVA for repeated measures (neurological score) or a t-test for infarct volume.[4][10]
Conclusion
BAY 60-6583 is a complex pharmacological agent. While it is a potent and highly selective ligand for the A2B adenosine receptor, its mechanism of action is not that of a simple agonist. Its profile as a partial and biased agonist means its effects are highly context-dependent, varying with receptor expression levels and the concentration of endogenous adenosine. Furthermore, the discovery of potential A2B receptor-independent actions mandates caution in its use as a definitive probe for A2B AR function. Researchers utilizing BAY 60-6583 should consider these complexities in their experimental design and data interpretation, acknowledging that previous findings may warrant re-evaluation in light of this evolving understanding.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. BAY60-6583 acts as a partial agonist at adenosine A2B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 7. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
